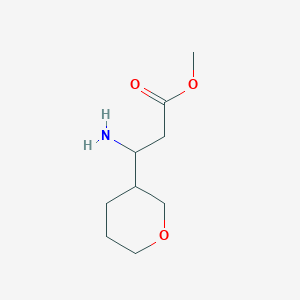
Methyl 3-amino-3-(tetrahydro-2h-pyran-3-yl)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-amino-3-(tetrahydro-2H-pyran-3-yl)propanoate is an organic compound that features a unique structure combining an amino group, a tetrahydropyran ring, and a propanoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-amino-3-(tetrahydro-2H-pyran-3-yl)propanoate typically involves the reaction of tetrahydropyran derivatives with amino acids or their esters. One common method is the condensation of tetrahydro-2H-pyran-3-carboxaldehyde with methyl 3-amino-3-propanoate under acidic or basic conditions to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process would be optimized for yield and purity, often employing catalysts and controlled reaction environments to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-amino-3-(tetrahydro-2H-pyran-3-yl)propanoate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitrile derivatives.
Reduction: The ester group can be reduced to form alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like acyl chlorides or anhydrides can be used for substitution reactions involving the amino group.
Major Products Formed
Oxidation: Nitro or nitrile derivatives.
Reduction: Alcohols.
Substitution: Amides or other substituted derivatives.
Scientific Research Applications
Methyl 3-amino-3-(tetrahydro-2H-pyran-3-yl)propanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential as a drug candidate due to its unique structure and reactivity.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Methyl 3-amino-3-(tetrahydro-2H-pyran-3-yl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, potentially inhibiting or activating biological pathways. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-Amino-4H-pyran-3-carbonitrile derivatives: These compounds share a similar pyran ring structure and have been studied for their pharmacological properties.
Indole derivatives: Known for their diverse biological activities, these compounds also feature nitrogen-containing heterocycles.
Uniqueness
Methyl 3-amino-3-(tetrahydro-2H-pyran-3-yl)propanoate is unique due to its combination of an amino group, a tetrahydropyran ring, and a propanoate ester.
Biological Activity
Methyl 3-amino-3-(tetrahydro-2H-pyran-3-yl)propanoate (CAS Number: 1344255-96-4) is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant research findings.
This compound has the molecular formula C9H17NO3 and a molecular weight of 187.24 g/mol. It is typically synthesized through the reaction of tetrahydropyran derivatives with amino acids or their esters, often using catalysts such as cerium ammonium nitrate or lanthanide triflates in ionic liquids for improved yields .
1. Antimicrobial Properties
Recent studies have indicated that this compound exhibits antimicrobial activity against various bacterial strains. For instance, it has shown effectiveness against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound in antibiotic development .
2. Anticancer Activity
Research has also highlighted the compound's anticancer properties. In vitro evaluations demonstrated that it can inhibit the growth of several cancer cell lines, including HCT116 and NCI-H522, with IC50 values indicating significant cytotoxic effects. The mechanism appears to involve apoptosis induction and cell cycle arrest .
The biological activity of this compound is attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound acts as an enzyme inhibitor by binding to active sites, disrupting biochemical pathways essential for cell survival and proliferation.
- Induction of Ferroptosis : It has been suggested that this compound may induce ferroptosis, a form of regulated cell death characterized by iron-dependent lipid peroxidation, enhancing its efficacy against cancer cells .
Case Studies and Research Findings
Several studies have investigated the biological effects of this compound:
| Study | Findings |
|---|---|
| Study A | Demonstrated antimicrobial activity against E. coli and S. aureus with MIC values ranging from 25 to 50 µg/mL. |
| Study B | Evaluated anticancer effects on HCT116 cells, showing a reduction in viability by 60% at 10 µM concentration. |
| Study C | Investigated the mechanism involving apoptosis and cell cycle arrest in NCI-H522 cells at varying concentrations. |
Properties
Molecular Formula |
C9H17NO3 |
|---|---|
Molecular Weight |
187.24 g/mol |
IUPAC Name |
methyl 3-amino-3-(oxan-3-yl)propanoate |
InChI |
InChI=1S/C9H17NO3/c1-12-9(11)5-8(10)7-3-2-4-13-6-7/h7-8H,2-6,10H2,1H3 |
InChI Key |
QIDZJOZCNORSGW-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC(C1CCCOC1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















